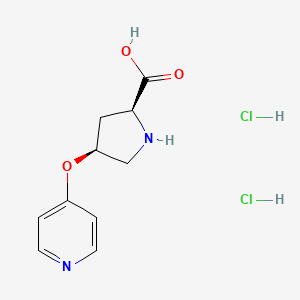

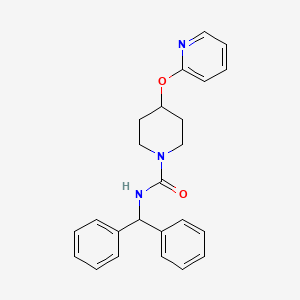

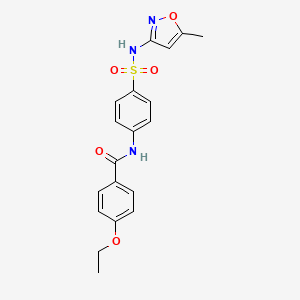

(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride” is also known as "(2S,4S)-2,4-diaminopentanedioic acid dihydrochloride" . It has a CAS Number of 159206-44-7 and a molecular weight of 235.07 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C5H12Cl2N2O2 . The exact mass is 202.02800 . The compound has 11 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.8 . It has 1 rotatable bond, 4 H-bond acceptors, and 3 H-bond donors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is highly soluble . The Log Po/w (iLOGP) is 0.0 , indicating that it is not lipophilic. The compound is not a substrate or inhibitor of various cytochrome P450 enzymes .Scientific Research Applications

Chelidamic Acid and Its Derivatives

Chelidamic acid, a close relative of the queried compound, showcases interesting properties due to its zwitterionic nature in solid form, where one carboxylate group loses its proton to the pyridine N atom. This unique configuration enables it to participate in extended hydrogen-bonded networks, underscoring its potential in crystal engineering and as a multidentate ligand in metal-organic frameworks (Hall et al., 2000).

Synthesis and Chemical Transformations

A synthesis approach for 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, highlighting the versatility of pyrrolidine derivatives in chemical synthesis. This method allows the introduction of various substituents at the C-2 position, offering a pathway to synthesize complex bicyclic systems found in many natural products (A. Boto et al., 2001).

Coordination Chemistry

Research on Mn(II) staircase structures stitched by water clusters to form a 3D metal-organic framework demonstrates the structural and magnetic properties that can be achieved through the coordination of pyridine carboxylate derivatives. These structures exhibit potential for application in materials science, particularly in magnetic materials and catalysis (S. Ghosh et al., 2005).

Supramolecular Chemistry

The study of supramolecular adducts formed with 4-dimethylaminopyridine and various carboxylic acids reveals the significant role of classical hydrogen bonds and other noncovalent interactions in constructing high-dimensional structures. These findings are crucial for the development of novel molecular assemblies with potential applications in molecular recognition and catalysis (W. Fang et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

(2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.2ClH/c13-10(14)9-5-8(6-12-9)15-7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLJLCAJPCKUNZ-CDEWPDHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)

![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)